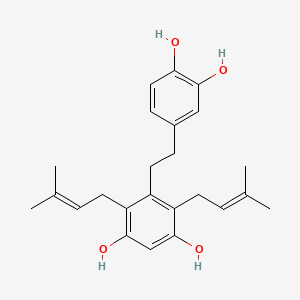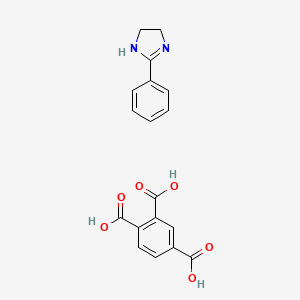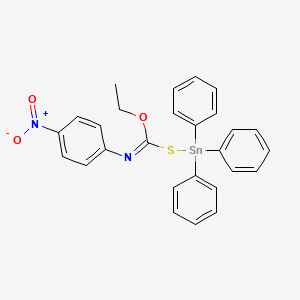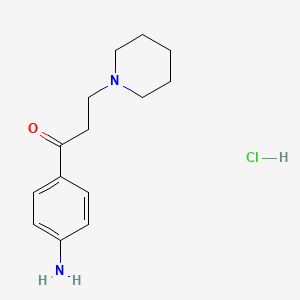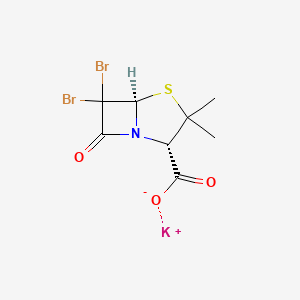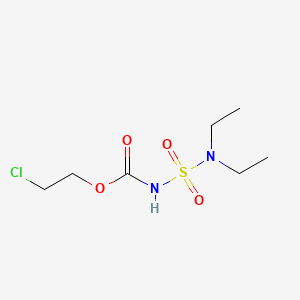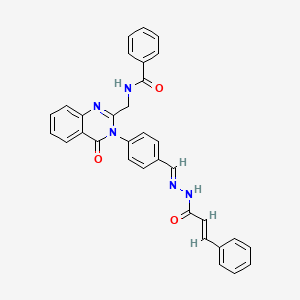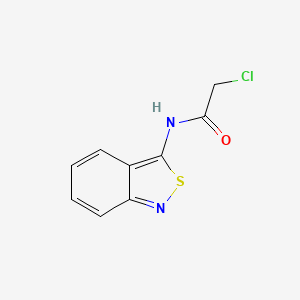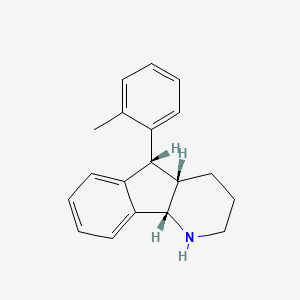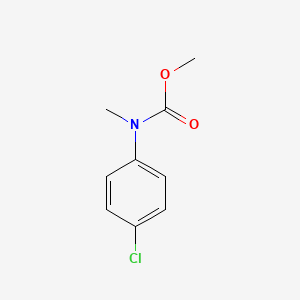
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol . It is also known by other names such as Carbanilic acid, p-chloro-, methyl ester, and Methyl p-chlorocarbanilate . This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of Carbamic acid, (4-chlorophenyl)methyl-, methyl ester typically involves the reaction of 4-chloroaniline with methyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize this compound to understand its interactions with biological molecules.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (4-chlorophenyl)methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways . This compound can also terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft .
Comparación Con Compuestos Similares
Carbamic acid, (4-chlorophenyl)methyl-, methyl ester can be compared with other similar compounds such as:
Methyl carbamate: Similar in structure but lacks the chlorine atom.
Carbamic acid, 4-methylphenyl, methyl ester: Similar but with a methyl group instead of a chlorine atom.
Ethyl carbamate: Another ester of carbamic acid but with an ethyl group instead of a methyl group.
These comparisons highlight the unique properties of this compound, particularly its chlorine substitution which can influence its reactivity and applications.
Propiedades
Número CAS |
60561-39-9 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl N-(4-chlorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
Clave InChI |
JEIIZSXVMZQRSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


